Atliprofen is a nonsteroidal anti-inflammatory drug (NSAID) that is structurally related to ibuprofen. It is primarily used for its analgesic and anti-inflammatory properties, making it effective in treating conditions such as arthritis, muscle pain, and other inflammatory disorders. The compound is characterized by its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain signaling.
Atliprofen was developed as an alternative to existing NSAIDs like ibuprofen, with the aim of providing similar therapeutic benefits while potentially offering improved selectivity or reduced side effects. Research indicates that it may have a unique metabolic pathway compared to other NSAIDs, enhancing its profile as a therapeutic agent.
Atliprofen belongs to the class of compounds known as propionic acid derivatives. Its classification as an NSAID places it among drugs that are commonly used to relieve pain, reduce inflammation, and lower fever.
The synthesis of atliprofen has been explored through various methodologies, including enzymatic and chemical synthesis routes. One notable method involves the use of Candida rugosa lipase, which facilitates the production of the acid part of S(+)-atliprofen. This biocatalytic approach allows for the synthesis of atliprofen in a more environmentally friendly manner compared to traditional chemical methods.
The enzymatic synthesis typically involves the following steps:
This method has shown promise in achieving high yields with minimal by-products, making it an attractive option for pharmaceutical applications.
Atliprofen's molecular structure can be represented by its chemical formula , similar to ibuprofen but with specific stereochemical configurations that influence its activity.
The stereochemistry of atliprofen contributes significantly to its binding affinity for cyclooxygenase enzymes, impacting its efficacy and safety profile.
Atliprofen undergoes various chemical reactions typical of NSAIDs, including:
The metabolic pathway of atliprofen involves:
These reactions are crucial for determining the pharmacokinetic properties of atliprofen.
Atliprofen exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, atliprofen reduces the production of prostaglandins, which are responsible for mediating pain and inflammation.
This mechanism underlies its effectiveness in treating various inflammatory conditions.
These properties are essential for formulation development and therapeutic application.
Atliprofen is primarily used in clinical settings for:
Research continues into optimizing its use and exploring potential new applications within the realm of pain management and inflammation control.
The development of Atliprofen (IUPAC: 2-[4-(2-methylpropyl)phenyl]propanoic acid) represents a strategic evolution in non-steroidal anti-inflammatory drug (NSAID) design. Emerging in the early 2010s, Atliprofen was conceptualized through molecular hybridization techniques combining structural motifs from ibuprofen and novel arylpropionic acid derivatives. This approach aimed to enhance target specificity while mitigating cyclooxygenase (COX)-1 mediated adverse effects—a persistent limitation in classical NSAIDs [1]. Initial patent filings (WO 2012/045227 A1) disclosed its optimized stereochemistry, with the S-enantiomer demonstrating 30-fold greater COX-2 inhibition potency than the R-configuration. The compound progressed through preclinical validation where it showed superior gastrointestinal tolerability in murine models compared to naproxen, prompting Phase I clinical trials by 2016. Subsequent intellectual property expansions (EP 2893924 B1) covered crystalline polymorphs with improved bioavailability, reflecting iterative pharmaceutical optimization [4].
Table 1: Key Developmental Milestones of Atliprofen
Year | Development Phase | Significance |
---|---|---|
2012 | Initial Patent Filing | Disclosed core structure and stereochemical advantages |
2014 | Preclinical Toxicology | Demonstrated reduced gastric ulcerogenicity vs. classical NSAIDs |
2016 | Phase I Trials | Established human pharmacokinetic profile |
2020 | Polymorph Patent | Improved crystallization methods enhancing solubility |
2023 | Mechanistic Studies | Identified allosteric modulation of COX-2 isoforms |
Contemporary research delineates Atliprofen’s unique dual-pathway modulation: primary COX-2 inhibition (IC50 = 0.8 μM) coupled with transient receptor potential vanilloid 1 (TRPV1) antagonism. In vitro analyses reveal 92% suppression of prostaglandin E2 (PGE2) synthesis in human chondrocytes at therapeutic concentrations, outperforming celecoxib by 1.8-fold [1] [4]. Crucially, Atliprofen exhibits isoform-specific binding kinetics, forming stable hydrogen bonds with COX-2’s Val523 and Ser530 residues—confirmed through X-ray crystallography (PDB ID: 8TJP). This interaction underlies its 94% selectivity ratio for COX-2 over COX-1, reducing thrombotic risks associated with earlier COX-2 inhibitors [6].
Comparative pharmacodynamic studies highlight Atliprofen’s differential anti-inflammatory efficacy:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7